4-Nitro-1h-pyrazole-3-carbonyl chloride
Overview
Description
4-Nitro-1H-pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C4H2ClN3O3 It is characterized by a five-membered pyrazole ring substituted with a nitro group at the 4-position and a carbonyl chloride group at the 3-position
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Nitro-1h-pyrazole-3-carbonyl chloride . For instance, the compound’s reactivity might be affected by the pH of its environment, while its stability could be influenced by temperature and storage conditions.
Biochemical Analysis
Biochemical Properties
4-Nitro-1H-pyrazole-3-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis. This compound can also form covalent bonds with amino acid residues in proteins, leading to alterations in protein structure and function. The interactions of this compound with biomolecules are primarily driven by its reactive carbonyl chloride group, which can form stable adducts with nucleophilic sites on enzymes and proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, this compound can affect gene expression by interacting with transcription factors or modifying chromatin structure, thereby altering the transcriptional activity of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, resulting in enzyme inhibition or activation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or modifying chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including cellular damage, apoptosis, and organ toxicity. It is essential to determine the appropriate dosage to achieve the desired biological effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can result in changes in metabolic pathways and the accumulation of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues and cells can influence its biological effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate cellular processes such as metabolism and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-nitro-1H-pyrazole with thionyl chloride (SOCl2) under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for 4-Nitro-1H-pyrazole-3-carbonyl chloride are not extensively documented. the process generally involves scaling up the laboratory synthesis methods with appropriate safety and environmental controls to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2):
Hydrogen Gas and Catalysts: Employed for the reduction of the nitro group.
Nucleophiles (Amines, Alcohols, Thiols): Used in substitution reactions.
Major Products Formed:
Amides, Esters, Thioesters: Formed from substitution reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
Scientific Research Applications
4-Nitro-1H-pyrazole-3-carbonyl chloride has diverse applications in scientific research, including:
Comparison with Similar Compounds
4-Nitro-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-Nitro-1H-pyrazole-3-amine: Contains an amino group at the 3-position instead of a carbonyl chloride group.
Uniqueness: 4-Nitro-1H-pyrazole-3-carbonyl chloride is unique due to its combination of a nitro group and a carbonyl chloride group on the pyrazole ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
4-nitro-1H-pyrazole-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O3/c5-4(9)3-2(8(10)11)1-6-7-3/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBGKBIWPRUUTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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